Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride

Catalog No.
S15288691
CAS No.
20841-36-5
M.F
C11H14ClNS
M. Wt
227.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydroch...

CAS Number

20841-36-5

Product Name

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)ethanamine;hydrochloride

Molecular Formula

C11H14ClNS

Molecular Weight

227.75 g/mol

InChI

InChI=1S/C11H13NS.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7H,4-5,12H2,1H3;1H

InChI Key

KDDVKIDRYOAKRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CCN.Cl

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride is a chemical compound characterized by its unique structure, which incorporates a benzo[b]thiophene moiety. This compound features an ethylamine group at the 3-position and a methyl group at the 5-position of the thiophene ring. Its chemical formula is C11H14ClNS, and it has a molecular weight of approximately 227.754 g/mol. The hydrochloride form indicates that the compound exists as a salt, enhancing its solubility in water, which is crucial for various applications in medicinal chemistry and pharmacology.

The reactivity of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride can be attributed to the presence of both the amine and thiophene functionalities. Key reactions include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for modifications at the ethylamine moiety.
  • Electrophilic Aromatic Substitution: The aromatic nature of the thiophene allows for electrophilic substitution reactions, which can introduce various substituents onto the thiophene ring.
  • Reduction Reactions: The compound can undergo reduction to yield different derivatives, potentially altering its biological activity.

These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.

Benzo(b)thiophene derivatives have been studied for their biological activities, including:

  • Antitumor Activity: Some studies suggest that compounds with a benzo[b]thiophene backbone exhibit cytotoxic effects against various cancer cell lines.
  • Antidepressant Effects: The ethylamine component is associated with neurotransmitter modulation, suggesting potential antidepressant properties.
  • Antimicrobial Activity: Certain derivatives have shown promise in inhibiting bacterial growth, indicating potential applications in treating infections.

The specific biological activity of benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride may vary based on structural modifications and the presence of other functional groups.

Several methods have been developed for synthesizing benzo(b)thiophene-3-ethylamine derivatives:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. For example, the synthesis of 3-amino derivatives can be achieved through cyclocondensation reactions under microwave conditions, leading to high yields in shorter reaction times .
  • Conventional Heating Methods: Traditional heating methods can also be employed to synthesize this compound through various condensation reactions involving thiophenes and amines.
  • Diazotization Chemistry: This approach allows for the introduction of amino groups into the thiophene structure efficiently, facilitating further functionalization .

These methods highlight the versatility and efficiency in synthesizing this compound and its derivatives.

Benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride has several potential applications:

  • Medicinal Chemistry: Its structural features make it a candidate for developing new pharmaceuticals targeting cancer and neurological disorders.
  • Material Science: The compound may serve as a building block in organic electronics or as a dye due to its conjugated system.
  • Research Tool: It can be utilized in biological research to study mechanisms of action related to neurotransmitter systems.

Interaction studies involving benzo(b)thiophene-3-ethylamine focus on its binding affinity to various biological targets:

  • Receptor Binding Studies: These studies assess how well the compound interacts with specific receptors involved in neurotransmission or cancer cell signaling pathways.
  • Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit enzymes related to disease processes provides insight into its therapeutic potential.

Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics.

Several compounds share structural similarities with benzo(b)thiophene-3-ethylamine, 5-methyl-, hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Benzo[b]thiophene-3-methylamineMethyl group at position 3Potentially different biological activity profile
N,N-Dimethylbenzo[b]thiophene-3-ethylamine hydrochlorideDimethyl substitution on nitrogenEnhanced lipophilicity may affect bioavailability
Benzo[b]thiophene-2-carboxylic acidCarboxylic acid functionalityDifferent reactivity due to acidic group
5-Methoxybenzo[b]thiopheneMethoxy group at position 5Altered electronic properties affecting reactivity

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

227.0535483 g/mol

Monoisotopic Mass

227.0535483 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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